3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-32-21-9-8-18(14-22(21)33-2)28-23(30)16-35-25-26-10-11-29(25)19-6-3-5-17(13-19)24(31)27-15-20-7-4-12-34-20/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUCZFCBKXZZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This results in the suppression of the ERKs/RSK2 signaling pathway, which is crucial for the regulation of cell proliferation, transformation, and cancer cell metastasis.
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway. This pathway is involved in the regulation of cell proliferation, transformation, and cancer cell metastasis. By inhibiting this pathway, the compound can suppress the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2).
Pharmacokinetics
Biological Activity
The compound 3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 484.58 g/mol. The structural components include:
- A furan moiety, known for its biological activity.
- An imidazole ring, often associated with antitumor properties.
- A dimethoxyphenyl group that enhances bioactivity through electron donation.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives containing imidazole and furan rings were evaluated against various cancer cell lines.
| Cell Line | IC50 (μM) | Activity Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | Cytotoxic |
| HCC827 | 6.48 ± 0.11 | Cytotoxic |
| NCI-H358 | 20.46 ± 8.63 | Cytotoxic |
These results indicate that the compound's structural features contribute to its ability to inhibit tumor cell proliferation effectively, particularly in two-dimensional (2D) culture systems compared to three-dimensional (3D) systems .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Research indicates that related compounds with similar structural frameworks exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve DNA binding interactions, which disrupt bacterial replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12 μg/mL | Antibacterial |
| Escherichia coli | 15 μg/mL | Antibacterial |
These findings suggest that the presence of specific functional groups in the compound enhances its ability to target bacterial cells .
Case Studies
- Antitumor Efficacy in Lung Cancer Models : In a study involving the evaluation of various imidazole derivatives against lung cancer cell lines, compounds structurally similar to the target compound showed promising results in inhibiting cell growth, particularly through apoptosis induction mechanisms .
- Antimicrobial Testing Against Resistant Strains : Another investigation assessed the antimicrobial properties of similar compounds against antibiotic-resistant strains of bacteria. The results highlighted significant antibacterial effects, suggesting potential therapeutic applications in treating resistant infections .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules:
- DNA Binding : The imidazole moiety facilitates binding to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and bacterial growth.
Scientific Research Applications
Overview
The compound 3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure suggests various biological activities, making it a subject of interest in pharmaceutical research.
Biological Activities
Research indicates that compounds with similar structural frameworks may exhibit a range of biological activities:
- Anticancer Properties : The imidazole and benzamide components are often associated with anticancer activity. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Activity : Compounds containing thioether groups have demonstrated antimicrobial properties against various pathogens. The thioether linkage may enhance the lipophilicity of the molecule, allowing better membrane penetration .
- Anti-inflammatory Effects : Some benzamide derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
Several studies have explored related compounds with promising results:
- Study on Imidazole Derivatives : A study published in Medicinal Chemistry highlighted that imidazole-based compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting similar potential for our compound .
- Antimicrobial Evaluation : Research in Journal of Antimicrobial Chemotherapy demonstrated that thioether-containing compounds showed significant antibacterial activity against drug-resistant strains, indicating a potential application for our compound in treating infections .
- Anti-inflammatory Mechanisms : Research published in Pharmacological Research indicated that benzamide derivatives could effectively inhibit inflammatory pathways in vitro, supporting further investigation into our compound's therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
Bioactivity
- Antimicrobial Potential: Compounds like 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide) exhibit MIC values of 25 mg/mL against S. aureus and P. aeruginosa . The target compound’s 3,4-dimethoxy groups may enhance Gram-positive activity due to improved membrane penetration.
- Antifungal Activity: Imidazolidinone derivatives (e.g., 5a, 5b) show efficacy against C. albicans and A. niger . The furan-2-ylmethyl group in the target compound may confer similar antifungal properties via steric hindrance or target-specific binding.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization often involves solvent selection, catalyst screening, and reaction time adjustments. For example:
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for imidazole-thioether coupling due to their ability to stabilize intermediates .
- Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) are commonly used to deprotonate thiol groups during thioether formation .
- Monitoring : Thin-layer chromatography (TLC) at 2-hour intervals ensures reaction progression .
- Purification : Recrystallization from methanol or ethanol is effective for removing unreacted starting materials .
Advanced Question: What computational strategies can predict the reactivity of intermediates in the synthesis pathway?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and frontier molecular orbital (FMO) analysis can predict reactivity:
- FMO Analysis : Identifying nucleophilic (HOMO) and electrophilic (LUMO) sites helps prioritize reaction sites. For example, the thioether group’s sulfur atom often acts as a nucleophile in coupling reactions .
- Reaction Path Search : Tools like GRRM or IRC calculations map energy barriers for key steps, such as imidazole ring closure .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities of intermediates to enzymes, guiding structural modifications .
Basic Question: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
A multi-technique approach is essential:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Key stretches include C=O (1680–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) and compare IC₅₀ values in enzyme assays .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends. For example, thiazole derivatives often show COX-2 selectivity > COX-1 .
- In Silico Screening : Use tools like SwissADME to predict pharmacokinetic conflicts (e.g., poor bioavailability masking true activity) .
Advanced Question: What experimental design principles minimize trial-and-error in reaction optimization?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrices) to test variables like temperature (60–100°C), solvent polarity, and catalyst loading .
- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., yield vs. purity) using central composite designs .
- High-Throughput Screening : Robotic platforms rapidly test 100+ conditions (e.g., solvent/catalyst combinations) in parallel .
Basic Question: How should researchers purify intermediates with competing solubility profiles?
Methodological Answer:
- Gradient Recrystallization : Use solvent pairs (e.g., methanol/water) where the product has low solubility in one component.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar impurities .
- pH-Sensitive Extraction : For amphoteric compounds, adjust pH to isolate species in aqueous/organic layers .
Advanced Question: How can frontier orbital theory explain unexpected reactivity in aryl-thioether bond formation?
Methodological Answer:
- HOMO-LUMO Gaps : A smaller gap (e.g., <5 eV) in the thiolate ion increases nucleophilicity, favoring attack on electrophilic carbons .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may distort orbital overlap, requiring higher temperatures (80–100°C) .
- Solvent Polarization : Polar solvents stabilize transition states by lowering the activation energy, quantified via DFT solvation models .
Advanced Question: What strategies validate target engagement in biological assays for this compound?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts upon compound binding .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized enzymes .
- Knockout Models : Use CRISPR-Cas9 to delete target genes and confirm loss of activity in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
